

# JQEZ5's chemical structure and properties

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## Compound of Interest

Compound Name: *JQEZ5*

Cat. No.: *B608254*

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## An In-Depth Technical Guide to **JQEZ5**: A Selective EZH2 Inhibitor

**JQEZ5** is a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of the EZH2 lysine methyltransferase.[1][2][3][4] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **JQEZ5** for researchers, scientists, and drug development professionals.

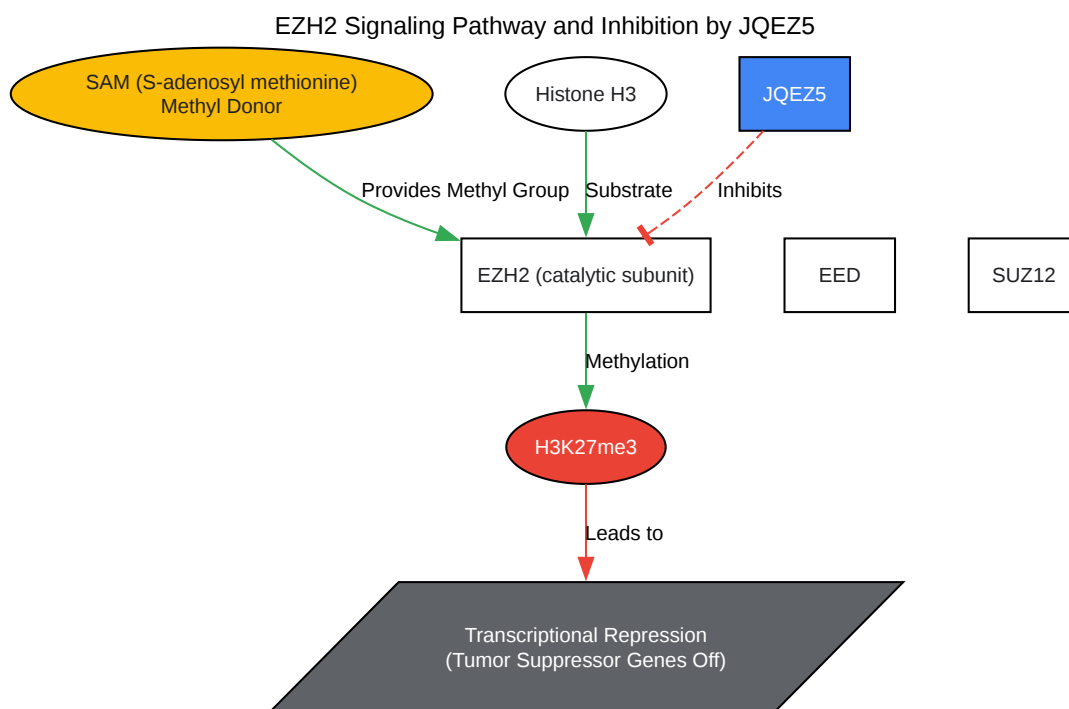
## Chemical Structure and Properties

**JQEZ5**, with the chemical name N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, is a small molecule inhibitor with the following key properties:

Property	Value	Reference
Molecular Formula	C30H38N8O2	[1][5]
Molecular Weight	542.69 g/mol	[1][2][5]
CAS Number	1913252-04-6	[1][2]
Purity	≥98% (HPLC)	[1][2]
Appearance	Solid	[5][6]
Solubility	Soluble to 20 mM in DMSO	[1][2]
Storage	Store at -20°C	[1][2]
InChI Key	LQTWDAYNGMMHLV- UHFFFAOYSA-N	[1]
SMILES	<chem>CN(CC1)CCN1C2=CC=C(C3=NC(N(C(C)C)N=C4)=C4C(C(NC5=C(CCC)C=C(C)NC5=O)=O)=C3)C=N2</chem>	[1]

## Mechanism of Action: EZH2 Inhibition

**JQEZ5** functions as a competitive inhibitor of EZH2, targeting the binding site of the methyl donor, SAM. By occupying this site, **JQEZ5** prevents the transfer of a methyl group to H3K27, thereby inhibiting the formation of H3K27me3, a hallmark of PRC2-mediated gene silencing. This leads to the reactivation of tumor suppressor genes that are aberrantly silenced in cancer cells. **JQEZ5** has demonstrated high selectivity for EZH2 over a panel of 22 other methyltransferases.[1][2]



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Caption: Inhibition of the EZH2 methyltransferase activity by **JQE25**.

## Biological Activity

**JQE25** has demonstrated potent biological activity in both in vitro and in vivo models of cancer.

## In Vitro Activity

Parameter	Value	Cell Line/System	Reference
EZH2 IC50	11 nM	Radiometric Scintillation Proximity Assay	[1][4]
PRC2 IC50	80 nM	Biochemical Assay	[3][7]
Effect	Reduces global H3K27me3 levels	K562 cells	[1][2]
Effect	Suppresses cell growth	Chronic Myelogenous Leukemia (CML) cells	[1][2]
Effect	Inhibits colony formation	Primary human CD34+ CML stem/progenitor cells	[1][2]

## In Vivo Activity

In a mouse model of CML, **JQEZ5** has been shown to have antitumor effects.[1][2] Treatment of mice with existing CML with agents that inactivate Ezh2 leads to disease regression and improved survival.[1]

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are representative protocols for assays used to characterize **JQEZ5**.

### EZH2 Inhibition Assay (Radiometric Scintillation Proximity Assay)

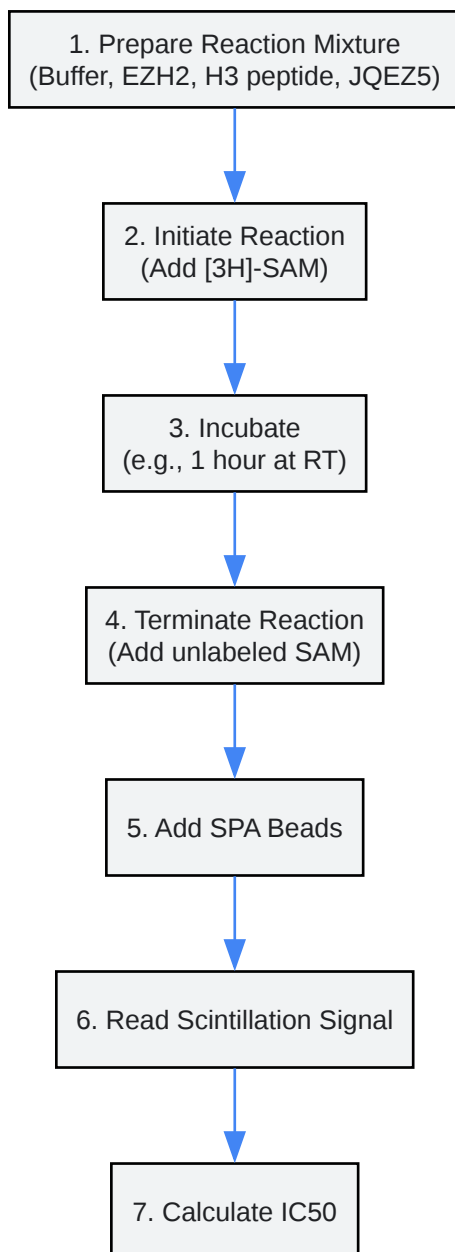
This assay quantifies the enzymatic activity of EZH2 by measuring the incorporation of a radiolabeled methyl group from [3H]-SAM onto a histone H3 peptide substrate.

Methodology:

- **Reaction Mixture Preparation:** Prepare a reaction buffer containing Tris-HCl, DTT, and MgCl<sub>2</sub>.

- **Component Addition:** To a 96-well plate, add the EZH2 enzyme, the biotinylated histone H3 peptide substrate, and varying concentrations of **JQEZ5** dissolved in DMSO.
- **Initiation of Reaction:** Start the reaction by adding [3H]-SAM.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 1 hour).
- **Termination:** Stop the reaction by adding an excess of unlabeled SAM.
- **Detection:** Add streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the incorporated [3H] in close proximity, which stimulates the beads to emit light.
- **Measurement:** Measure the light output using a scintillation counter. The signal is proportional to the amount of methylated peptide.
- **Data Analysis:** Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of **JQEZ5** concentration.

## Workflow for EZH2 Radiometric Inhibition Assay



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Caption: A representative workflow for determining the IC<sub>50</sub> of **JQEZ5**.

## Cell Proliferation Assay

Cell proliferation can be assessed using various methods, such as the MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.

Methodology (CellTiter-Glo as an example):

- **Cell Plating:** Seed cells (e.g., K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **JQEZ5** or vehicle control (DMSO).
- **Incubation:** Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
- **Reagent Addition:** Equilibrate the plate to room temperature and add CellTiter-Glo reagent to each well.
- **Lysis and Signal Stabilization:** Lyse the cells by shaking the plate for a few minutes and then incubate at room temperature to stabilize the luminescent signal.
- **Measurement:** Read the luminescence using a plate reader. The signal intensity is proportional to the amount of ATP, which is indicative of the number of viable cells.
- **Data Analysis:** Normalize the data to the vehicle control and calculate the concentration of **JQEZ5** that inhibits cell growth by 50% (GI50).

## In Vivo Xenograft Model

To assess the antitumor efficacy of **JQEZ5** in vivo, a xenograft mouse model is often employed.

Methodology:

- **Cell Implantation:** Subcutaneously implant cancer cells (e.g., human CML cells) into the flank of immunocompromised mice.
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).

- **Randomization and Treatment:** Randomize the mice into treatment and control groups. Administer **JQEZ5** (e.g., via intraperitoneal injection) or vehicle control daily.
- **Monitoring:** Monitor tumor volume and body weight regularly (e.g., twice a week).
- **Endpoint:** At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K27me3 levels).
- **Data Analysis:** Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of **JQEZ5**.

## Conclusion

**JQEZ5** is a valuable research tool for studying the biological roles of EZH2 and the PRC2 complex. Its potency, selectivity, and demonstrated antitumor effects in preclinical models highlight its potential as a lead compound for the development of novel epigenetic therapies for cancer. The experimental protocols outlined in this guide provide a foundation for further investigation into the therapeutic applications of **JQEZ5**.

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